1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Overview
Description
1,2,3,3,6,6-Hexamethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with six methyl groups at positions 1, 2, 3, 3, 6, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the cyclohexene ring, enhancing yield and efficiency. The process is often carried out in a continuous flow reactor to optimize production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding saturated derivative.
Substitution: Halogenation reactions using reagents such as bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,3,3,6,6-Hexamethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying steric effects and conformational analysis in cyclohexene derivatives.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its potential as a building block for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2,3,3,6,6-hexamethylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the addition of hydrogen atoms results in the saturation of the double bond. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: A fully saturated analog with similar steric properties but lacking the double bond.
Cyclohexane-1,2,3,4,5,6-hexol: A polyhydroxylated derivative with different chemical reactivity due to the presence of hydroxyl groups.
Uniqueness: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct chemical and physical properties compared to its fully saturated or hydroxylated counterparts. This uniqueness makes it valuable for studying steric effects and for applications requiring specific reactivity profiles.
Properties
IUPAC Name |
1,2,3,3,6,6-hexamethylcyclohexene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-9-10(2)12(5,6)8-7-11(9,3)4/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCBNUSBMHDHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1(C)C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518844 | |
Record name | 1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88264-49-7 | |
Record name | 1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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